molecular formula C17H14FN5O2 B2540498 2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide CAS No. 1333647-28-1

2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide

Cat. No.: B2540498
CAS No.: 1333647-28-1
M. Wt: 339.33
InChI Key: IHYFZGNKJOXAOV-UHFFFAOYSA-N
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Description

2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide is a complex organic compound that features a unique combination of fluoropyridine, phenyl, and pyrazole groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to produce 2-fluoropyridine . This intermediate is then subjected to further reactions to introduce the formamido, phenyl, and pyrazole groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety may interact with enzymes or receptors, modulating their activity. The phenyl and pyrazole groups can enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-fluoropyridine: A simpler fluorinated pyridine derivative.

    Phenylacetamide: A compound with a phenyl and acetamide group.

    Pyrazole derivatives: Compounds containing the pyrazole ring structure.

Uniqueness

2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide is unique due to its combination of fluoropyridine, phenyl, and pyrazole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2/c18-13-10-12(6-8-19-13)16(24)22-15(11-4-2-1-3-5-11)17(25)21-14-7-9-20-23-14/h1-10,15H,(H,22,24)(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYFZGNKJOXAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=NN2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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